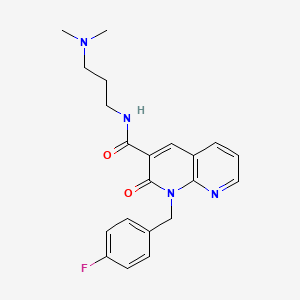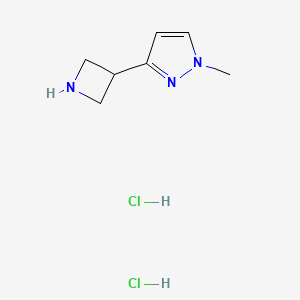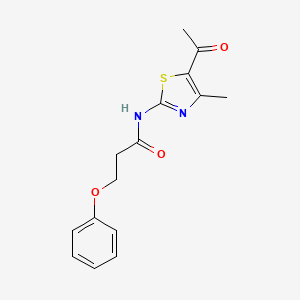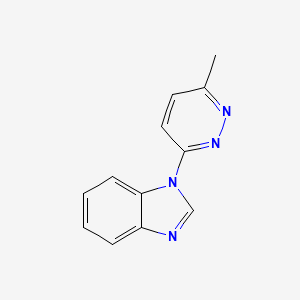
2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine” is a chemical compound with the molecular formula C27H18ClN3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 419.9 g/mol . The IUPAC name for this compound is 2-[3-(3-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine . The InChI string and the Canonical SMILES for this compound are also available .
Physical and Chemical Properties Analysis
The compound has a XLogP3 value of 7.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 419.1189253 g/mol . The topological polar surface area of the compound is 38.7 Ų . The heavy atom count is 31 .
科学的研究の応用
Triazine Scaffold and Biological Significance
Triazine derivatives, including 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine, have been extensively studied for their biological and pharmacological potential. Triazines are known for their broad spectrum of biological activities in various models, showing potential as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antiulcer agents, among others. This class of compounds has been highlighted for its potential in medicinal chemistry, leading to the development of future drugs based on the triazine nucleus (Verma, Sinha, & Bansal, 2019).
Antitumor Activities
1,2,3-Triazines, including derivatives like this compound, have shown a broad spectrum of antitumor activities. These compounds possess antibacterial, antifungal, antiviral, and antiproliferative properties, making them potential scaffolds for the development of antitumor compounds. Their efficacy and simple synthesis process underline their significant potential in antitumor drug development (Cascioferro et al., 2017).
Therapeutic Potential in Drug Development
The triazine moiety is a cornerstone in medicinal chemistry due to its wide biological and pharmacological potential. Various structural variations of triazine derivatives have been explored for treating inflammation, cancer, infections, and more, demonstrating a wide spectrum of activities. The development of commercial drugs containing triazine underscores the ongoing interest in this moiety for synthesizing new molecules to treat various diseases (Dubey, Pathak, Chauhan, & Ali, 2022).
Environmental and Food Analysis
Triazines, including specific derivatives, have been utilized in the development of analytical tools for environmental and food research. Their application in ELISA and immunosensors targets a range of substances from herbicides to surfactants, demonstrating the utility of triazine derivatives in analytical chemistry for risk control and safety assessments (Fránek & Hruška, 2018).
Anticancer Scaffold
The 1,3,5-triazine scaffold has been extensively explored for developing analogs of anticancer drugs. With a history of broad-spectrum pharmacological activities, triazine derivatives have emerged as potential clinical candidates for future anticancer formulations. This exploration highlights the significance of the 1,3,5-triazine scaffold in the design and development of new anticancer molecules (Kumar, Kumar, Roy, & Singh, 2019).
Safety and Hazards
特性
IUPAC Name |
2-[3-(3-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3/c28-24-16-8-14-22(18-24)21-13-7-15-23(17-21)27-30-25(19-9-3-1-4-10-19)29-26(31-27)20-11-5-2-6-12-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAIMCOMSPMTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443049-83-9 |
Source


|
| Record name | 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2611418.png)


![Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B2611424.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2611425.png)

![2-[(2-Methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2611428.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2611430.png)
![Cyclopropyl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2611431.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2611432.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2611433.png)


![2-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2611437.png)
